

Cross-species Comparison of the Sulfakinin Signaling Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perisulfakinin*

Cat. No.: *B044614*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Sulfakinin (SK) signaling pathway across various insect species, supported by experimental data. The document details the components of the SK pathway, their physiological roles, and the experimental methodologies used for their characterization.

The Sulfakinin (SK) signaling system, an invertebrate analog of the vertebrate cholecystikinin (CCK)/gastrin pathway, plays a crucial role in regulating a variety of physiological processes in insects, including feeding behavior, gut motility, and the trade-off between foraging and mating. Understanding the species-specific nuances and conserved elements of this pathway is vital for the development of targeted pest management strategies and for broader comparative neuroendocrinology.

Key Components of the Sulfakinin Signaling Pathway

The core components of the SK signaling pathway consist of the Sulfakinin neuropeptides and their cognate G protein-coupled receptors (GPCRs), the Sulfakinin receptors (SKRs).

Sulfakinin Peptides: SK peptides are characterized by a conserved C-terminal motif, typically FDDY(SO₃H)GHMRF-NH₂, with a sulfated tyrosine residue that is often crucial for receptor activation. Most insect species possess a single *sk* gene that encodes a prepropeptide, which is post-translationally processed to yield one or more mature SK peptides, commonly referred to as SK-I, SK-II, etc.

Sulfakinin Receptors: Insects typically have one or two subtypes of SK receptors, designated as SKR1 and SKR2 (also known as DSK-R1/CCKLR-17D3 and DSK-R2/CCKLR-17D1 in *Drosophila*). These receptors are members of the GPCR superfamily and, upon ligand binding, primarily couple to Gq proteins, initiating a downstream signaling cascade that leads to an increase in intracellular calcium levels.

Comparative Analysis of Sulfakinin Signaling Components

The following table summarizes the known SK peptides and their receptors across several key insect species.

Species	Gene/Peptide(s)	Receptor(s)	Peptide Sequence(s)
<i>Drosophila melanogaster</i>	Drosulfakinin (Dsk)	DSK-R1 (CCKLR-17D3), DSK-R2 (CCKLR-17D1)	DSK-I: FDDYGHMRF-NH2 DSK-II: GGDDQFDDYGHMRF-NH2
<i>Aedes aegypti</i>	Sulfakinin (SK)	SKR	SK-1: pQIDDY(SO3H)GHMRF-NH2 SK-2: pQVEEDAY(SO3H)GHMRF-NH2
<i>Bombyx mori</i>	Sulfakinin (SK)	BNGR-A9 (SKR)	GDDTFDDY(SO3H)GHMRF-NH2
<i>Tribolium castaneum</i>	Sulfakinin (SK)	TcSKR1, TcSKR2	Trica-SK: pQDDY(SO3H)GHMRF-NH2

Functional Comparison of the Sulfakinin Signaling Pathway

The SK signaling pathway exhibits both conserved and species-specific functions across different insect orders. A primary and well-documented role is the regulation of feeding and satiety.

Quantitative Comparison of Receptor Activation

The potency of SK peptides in activating their receptors can be quantified by determining the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.

Species	Receptor	Ligand	EC50 Value (nM)	Experimental System
<i>Aedes aegypti</i>	SKR	SK2	1.18	CHO-K1 cells
<i>Bombyx mori</i>	BNGR-A9 (SKR)	Sulfated SK	29 - 73.3	HEK293 & BmN cells
<i>Tribolium castaneum</i>	TcSKR1	Sulfated Trica-SK	Not explicitly stated, but in pM range	CHO-WTA11 cells
<i>Tribolium castaneum</i>	TcSKR2	Sulfated Trica-SK	Not explicitly stated, but in pM range	CHO-WTA11 cells
<i>Asterias rubens</i> (Echinoderm)	ArSK/CCKR	ArSK/CCK1	0.25	CHO-K1 cells
<i>Asterias rubens</i> (Echinoderm)	ArSK/CCKR	ArSK/CCK2	0.12	CHO-K1 cells

Note: Data for *Drosophila melanogaster* was not readily available in a quantitative format.

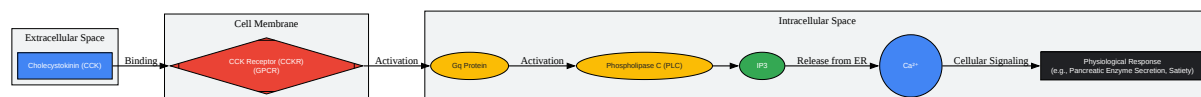
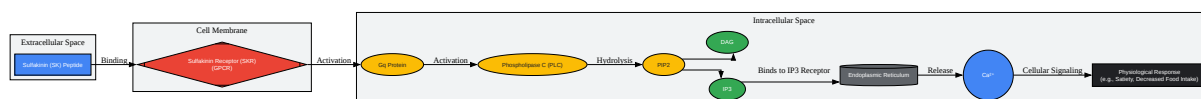
Impact on Feeding Behavior

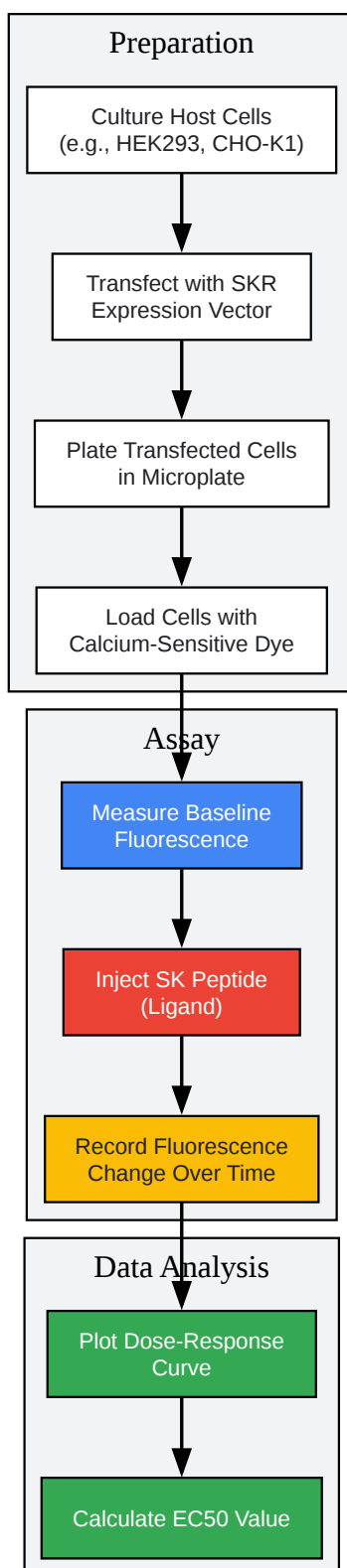
Injection or genetic manipulation of the SK signaling pathway has been shown to significantly alter feeding behavior in various insects.

Species	Experimental Approach	Observed Effect on Feeding
<i>Drosophila melanogaster</i>	Knockout of sk or skr1	Increased food consumption.
<i>Aedes aegypti</i>	Knockdown of SK or SKR	Increased blood meal intake.
Injection of SK peptides	Decreased blood meal intake.	
<i>Bombyx mori</i>	Injection of synthetic sulfakinin	Decreased food consumption.
<i>Tribolium castaneum</i>	RNAi knockdown of sk or skr	Increased food consumption.
<i>Schistocerca gregaria</i>	Injection of Lom-sulfakinin	Dose-dependent reduction in food intake.

Signaling Pathway Diagrams

The following diagrams illustrate the conserved nature of the SK signaling pathway across different insect species and its homology to the mammalian CCK pathway.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Cross-species Comparison of the Sulfakinin Signaling Pathway: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044614#cross-species-comparison-of-the-sulfakinin-signaling-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com